molecular formula C20H24FN5O3 B14993354 8-(2,6-dimethylmorpholin-4-yl)-7-(3-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(2,6-dimethylmorpholin-4-yl)-7-(3-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14993354
M. Wt: 401.4 g/mol
InChI Key: OYJQRRDQMSBTGT-UHFFFAOYSA-N
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Description

8-(2,6-dimethylmorpholin-4-yl)-7-(3-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a morpholine ring, a fluorobenzyl group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,6-dimethylmorpholin-4-yl)-7-(3-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of 2,6-dimethylmorpholine with appropriate reagents under controlled conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the morpholine derivative.

    Construction of the Purine Core: The purine core is constructed through a series of condensation reactions involving the morpholine-fluorobenzyl intermediate and suitable purine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(2,6-dimethylmorpholin-4-yl)-7-(3-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the purine core or the fluorobenzyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

8-(2,6-dimethylmorpholin-4-yl)-7-(3-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 8-(2,6-dimethylmorpholin-4-yl)-7-(3-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Receptor Interaction: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

    Pathway Modulation: Affecting signaling pathways and gene expression, resulting in changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(2,6-dimethylmorpholin-4-yl)-7-(3-fluorophenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-(2,6-dimethylmorpholin-4-yl)-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-(2,6-dimethylmorpholin-4-yl)-7-(3-methylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 8-(2,6-dimethylmorpholin-4-yl)-7-(3-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, enhances its potential for receptor binding and enzyme inhibition, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H24FN5O3

Molecular Weight

401.4 g/mol

IUPAC Name

8-(2,6-dimethylmorpholin-4-yl)-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C20H24FN5O3/c1-12-9-25(10-13(2)29-12)19-22-17-16(18(27)24(4)20(28)23(17)3)26(19)11-14-6-5-7-15(21)8-14/h5-8,12-13H,9-11H2,1-4H3

InChI Key

OYJQRRDQMSBTGT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(N2CC4=CC(=CC=C4)F)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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